molecular formula C10H19N3O3 B13979234 Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate CAS No. 193269-83-9

Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate

Cat. No.: B13979234
CAS No.: 193269-83-9
M. Wt: 229.28 g/mol
InChI Key: GXVXEWBILOZCRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate typically involves the protection of amino acids and subsequent reactions to introduce the azetidine ring and tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride can be used for reduction reactions, while oxidizing agents like hydrogen peroxide can facilitate oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and other biomolecules . The azetidine ring and aminoacetylamino substituent contribute to the compound’s unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is unique due to its combination of a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific research applications.

Properties

CAS No.

193269-83-9

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl 3-[(2-aminoacetyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6,11H2,1-3H3,(H,12,14)

InChI Key

GXVXEWBILOZCRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)CN

Origin of Product

United States

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